Ethynylestradiol Impurity M
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Overview
Description
Preparation Methods
The preparation of Ethynylestradiol Impurity M involves synthetic routes that typically include the use of various solvents and excipients. One common method is the solid dispersion technique, where the active pharmaceutical ingredient (API) and excipients are solubilized in a solvent, which is then evaporated . Solvents such as ethanol, acetone, dichloromethane, and chloroform are often used in this process . Industrial production methods may involve the use of high-performance liquid chromatography (HPLC) to isolate and purify the impurity from the main compound .
Chemical Reactions Analysis
Ethynylestradiol Impurity M undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetonitrile, methanol, and water . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of acetonitrile and methanol in a mixture can optimize the recovery of the impurity during extraction .
Scientific Research Applications
Ethynylestradiol Impurity M has various scientific research applications. In chemistry, it is used to study the stability and degradation of ethynylestradiol in pharmaceutical formulations . In biology and medicine, it is used to understand the pharmacokinetics and pharmacodynamics of synthetic estrogens . The compound is also used in the development of stability-indicating chromatographic procedures to assess the expiration time of drugs in stability studies .
Mechanism of Action
The mechanism of action of Ethynylestradiol Impurity M is similar to that of ethynylestradiol. It acts as a synthetic estrogen that decreases luteinizing hormone to reduce endometrial vascularization and decreases gonadotrophic hormone to prevent ovulation . The molecular targets include estrogen receptors, which mediate the compound’s effects on the reproductive system .
Comparison with Similar Compounds
Ethynylestradiol Impurity M can be compared with other similar compounds such as 17β-Ethinylestradiol, 19-Nor-17α-pregna-1,3,5(10),9(11)-tetraen-20-yne-3,17-diol, and 3-Hydroxyestra-1,3,5(10)-trien-17-one . These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its 2-methyl group, which distinguishes it from other impurities and affects its pharmacological properties .
Properties
CAS No. |
1818-11-7 |
---|---|
Molecular Formula |
C21H24O2 |
Molecular Weight |
308.42 |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(8R,9S,13S,14S,17S)-3-cyanato-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-ol |
Origin of Product |
United States |
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